N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide, with the CAS number 1207021-77-9 and molecular formula C18H16N6O2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C18H16N6O2 |
Molecular Weight | 348.366 g/mol |
Purity | Typically ≥ 95% |
IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Synthesis
The synthesis of this compound involves multi-step organic reactions typically utilizing benzimidazole derivatives and benzotriazine intermediates. The process often employs cyclocondensation techniques and can be optimized using various catalysts such as ZnO nanoparticles to enhance yield and selectivity .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives with structural similarities demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 250 μg/ml against various bacterial strains .
Anticancer Potential
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. A series of novel 1H-benzimidazoles were synthesized and tested against human cancer cell lines, revealing compounds that effectively bind to human topoisomerase I (Hu Topo I), a target for anticancer drugs. These compounds exhibited strong binding affinities and thermal stabilization of DNA sequences . The implications for this compound are promising given its structural components.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various benzimidazole derivatives using the broth microdilution method. Compounds with similar structures to this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness comparable to standard antibiotics .
- Anticancer Screening : In a comprehensive screening against a panel of 60 human cancer cell lines at the National Cancer Institute, several benzimidazole derivatives demonstrated cytotoxicity with IC50 values in low micromolar ranges. The structure-function relationship analysis suggested that modifications on the benzimidazole ring could enhance activity against specific cancer types .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-17(19-11-16-20-14-7-3-4-8-15(14)21-16)9-10-24-18(26)12-5-1-2-6-13(12)22-23-24/h1-8H,9-11H2,(H,19,25)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTGTWCRYHJOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.